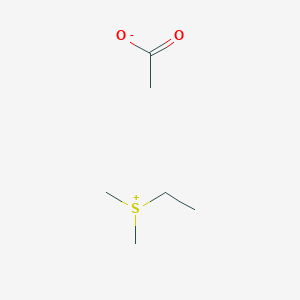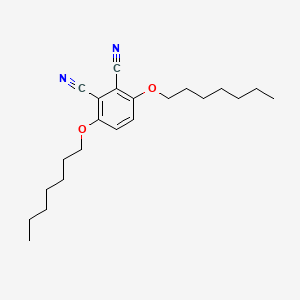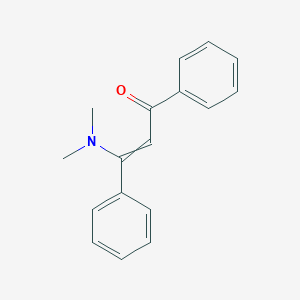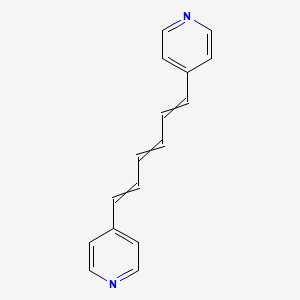
Pyridine, 4,4'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the desired compound.
Cyclization Reactions: Forming the pyridine ring structure.
Functional Group Modifications: Introducing or modifying functional groups to achieve the final structure.
Industrial Production Methods
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- involves its interaction with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- may include other pyridine derivatives, such as:
Pyridine-2,6-dicarboxylic acid: Known for its chelating properties.
4-Methylpyridine: Used in the synthesis of various chemicals.
2,4,6-Trimethylpyridine: Known for its use in organic synthesis.
Uniqueness
The uniqueness of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- lies in its specific structure and the resulting chemical properties
Properties
CAS No. |
118464-76-9 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-(6-pyridin-4-ylhexa-1,3,5-trienyl)pyridine |
InChI |
InChI=1S/C16H14N2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h1-14H |
InChI Key |
KELBNMIGZKCXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=CC=CC=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


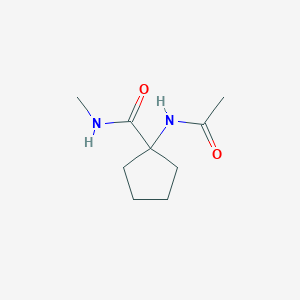
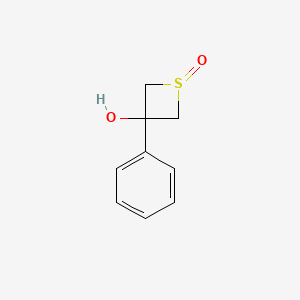
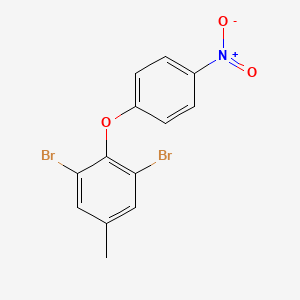
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
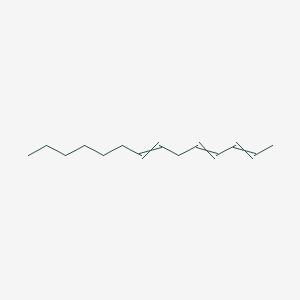

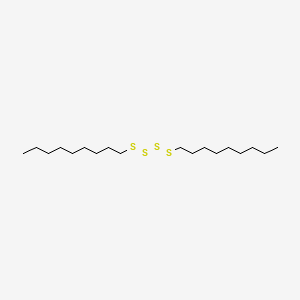

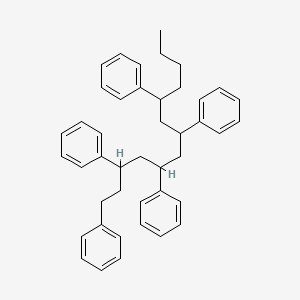
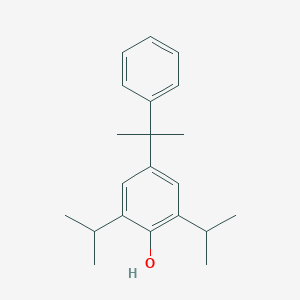
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
